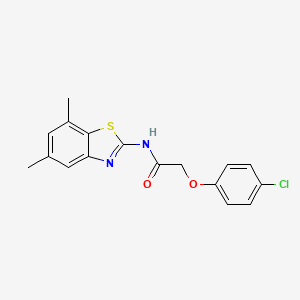
6-bromo-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups and rings, including a chromene ring, a pyridazine ring, and an amide group. The presence of these groups suggests that the compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Important features to consider would include the planarity of the rings, the hybridization of the carbon atoms, and the presence of any chiral centers .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups it contains. For example, the amide group might participate in condensation or hydrolysis reactions, while the bromine atom could be involved in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, while its melting and boiling points would be influenced by the strength of the intermolecular forces it can form .Aplicaciones Científicas De Investigación
GPR35 Agonist Development
A significant application of compounds structurally related to 6-bromo-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide involves their role as potent and selective agonists for the G protein-coupled receptor GPR35. The compound 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid and its tritium-labeled form, [(3)H]PSB-13253, have shown high affinity for the human GPR35 receptor in studies involving Chinese hamster ovary cells recombinantly expressing the receptor. This compound and its derivatives, particularly those with fluorine substitutions, represent the most potent GPR35 agonists known, with applications in studying the physiological and pathological roles of GPR35 in various diseases (Thimm et al., 2013).
Synthetic Methodologies and Chemical Synthesis
Research also focuses on the synthesis methodologies of compounds with similar structures, highlighting their potential in creating novel chemical entities with specific biological activities. Studies include the Reformatsky reaction with 2-oxo-2H-benzo[f]chromene-3-carboxylic acid esters and N-benzylamide to afford derivatives with potential biological applications. These synthetic approaches contribute to the development of new chemical entities for further pharmacological evaluation (Shchepin et al., 2003).
Antibacterial and Antifungal Agents
Some derivatives of the chromene carboxamide framework exhibit notable antibacterial and antifungal properties. For instance, compounds synthesized from 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide have been evaluated for their biological properties, including antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. These findings underscore the potential of chromene derivatives in developing new antimicrobial agents (Ramaganesh et al., 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
6-bromo-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O5/c1-31-17-5-2-14(3-6-17)19-7-9-21(28)27(26-19)11-10-25-22(29)18-13-15-12-16(24)4-8-20(15)32-23(18)30/h2-9,12-13H,10-11H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMZTWBXAKABAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

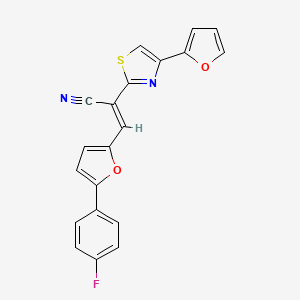

![3-[(Pentan-3-yl)amino]propanenitrile](/img/structure/B2795703.png)
![Ethyl N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B2795704.png)
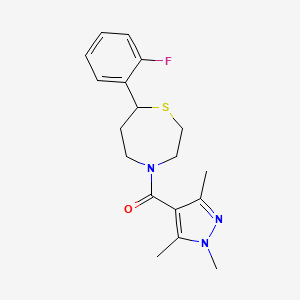
![2-Methyl-5-((4-nitrophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2795707.png)
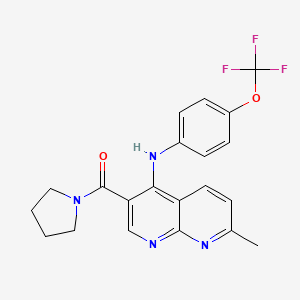
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2795711.png)
![2-((4-fluorophenyl)thio)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2795712.png)
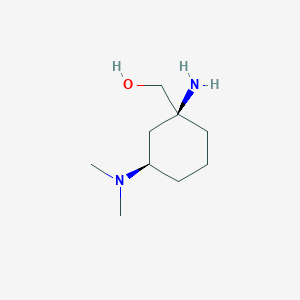
![(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2795715.png)
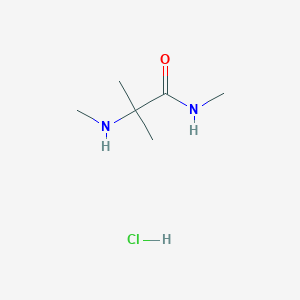
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2795717.png)
